1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol
Description
Key Structural Differences:
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | -NH$$_2$$, -F, -OH | 238.30 | Aminoethyl side chain enhances basicity |
| 4-(4-Chlorophenyl)piperidin-4-ol | -Cl, -OH | 211.69 | Chlorine increases hydrophobicity |
| Haloperidol metabolite I | -Cl, -OH, -CF$$_3$$ | 347.20 | Trifluoromethyl group improves metabolic stability |
Impact of Substituents:
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine.
- Aminoethyl group : Introduces a basic nitrogen (pK$$_a$$ ~9–10), enhancing solubility in acidic media.
- Hydroxyl group : Participates in hydrogen bonding, affecting crystallization and solubility.
This structural diversity underscores the role of substituents in tuning physicochemical properties for pharmaceutical applications.
Properties
IUPAC Name |
1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(15)12-8-10(14)2-3-13(12)16-6-4-11(17)5-7-16/h2-3,8-9,11,17H,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRBRCSEWJRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019606-10-0 | |
| Record name | 1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Preparation Strategies
The synthesis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol involves multi-step organic transformations, typically starting from 4-fluoropiperidine derivatives and progressing through nitrile intermediates to the final aminoethyl-substituted piperidin-4-ol.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 3.1 Formation of 2-(4-fluoropiperidin-1-yl)acetonitrile | Addition of 4-fluoropiperidine hydrochloride to glycolonitrile in aqueous medium | 4-fluoropiperidine HCl (801 mg, 5.74 mmol), glycolonitrile (52% aq, 647 μL), sodium carbonate (912 mg) at 5°C, stirred at 70°C for 1.5 h | Colorless oil obtained after extraction; intermediate for further reduction |
| 3.2 Reduction to 2-(4-fluoropiperidin-1-yl)ethanamine | Catalytic hydrogenation of nitrile intermediate | Hydrogenation in MeOH at 55°C under 75 bar H2 using Raney nickel catalyst (H-Cube system) | Translucent oil obtained; solvent removed under vacuum; used for next step |
| 3.3 Synthesis of 1-(2-aminoethyl)piperidin-4-ol | Reduction of (4-hydroxypiperidin-1-yl)acetonitrile using lithium aluminium hydride (LAH) | LAH in dry THF at 0°C under nitrogen; reflux 5 h; quench with water and NaOH; extract with EtOAc | Yellow oil obtained, used without further purification; 2.0 g yield reported |
| 3.4 Coupling with aromatic moieties | Amide bond formation or aryl coupling with 1-(2-aminoethyl)piperidin-4-ol | Use of PyBROP, triethylamine in DMF at 20°C for 14 h; or palladium-catalyzed coupling with Cs2CO3, Pd(OAc)2, BINAP in toluene reflux | Products purified by silica gel chromatography or preparative HPLC; yields vary from 20% to 80% depending on step |
| 3.5 Sulfonamide formation | Reaction of 1-(2-aminoethyl)piperidin-4-ol with benzenesulfonyl chloride | Triethylamine in DCM at 20°C for 4 h | Colorless solid obtained after chromatography; yield 0.43 g |
| 3.6 Amide formation via acid chloride intermediate | Conversion of carboxylic acid to acid chloride with oxalyl chloride and DMF, then reaction with 1-(2-aminoethyl)piperidin-4-ol | Oxalyl chloride, DMF in DCM at RT, then addition of amine and N,N-diisopropylethylamine in THF at RT for 16 h | Product purified by preparative HPLC; yield 80% |
Reaction Mechanisms and Notes
- Reduction of nitriles to amines: Lithium aluminium hydride (LAH) and catalytic hydrogenation with Raney nickel are the primary reduction methods used to convert nitrile intermediates to primary amines on the piperidine ring.
- Coupling reactions: Amide bond formation is facilitated by coupling reagents such as PyBROP in the presence of bases like triethylamine. Palladium-catalyzed cross-coupling reactions enable the attachment of complex aromatic substituents to the aminoethyl piperidin-4-ol core.
- Purification: Silica gel chromatography and preparative HPLC are standard purification techniques to isolate the final products with high purity.
- Reaction atmosphere: Many steps require inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Temperature control: Reactions are commonly conducted at low to moderate temperatures (0°C to reflux) depending on the step to optimize yields and selectivity.
Summary Table of Key Experimental Data
Chemical Reactions Analysis
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or fluorine groups with other functional groups, depending on the reagents and conditions used.
Common reagents include strong acids, bases, and specific catalysts to drive these reactions. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol exhibits several notable biological activities:
- Modulation of Neurotransmitter Systems : Research indicates that this compound interacts with trace amine-associated receptors (TAARs), which are implicated in various neurological processes. It may influence dopamine and serotonin pathways, potentially offering therapeutic benefits for mood disorders and other neuropsychiatric conditions .
- Agonist Activity : Studies have shown that the compound acts as an agonist at TAARs, which are involved in the modulation of neurotransmitter release and signaling. Understanding these interactions is crucial for elucidating the pharmacodynamics of the compound .
Potential Applications
The potential applications of this compound can be categorized as follows:
| Application Area | Details |
|---|---|
| Neuroscience Research | Investigating its role in modulating neurotransmitter systems and potential effects on mood disorders. |
| Pharmacology | Development of new therapeutic agents targeting TAARs for treating neuropsychiatric conditions. |
| Structure-Activity Relationships | Derivative studies to enhance pharmacological properties through structural modifications. |
Mechanism of Action
The mechanism of action of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several therapeutic agents and research compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Pharmacological and Therapeutic Implications
- Antipsychotic Potential: Compounds like sertindole and Semap demonstrate that piperidine derivatives with fluorinated aromatic systems often target dopamine (D2) and serotonin (5-HT2A) receptors. The target compound’s aminoethyl group could modulate receptor affinity, though this requires validation .
- Kinase Inhibition: The HER2 inhibitor highlights that piperidin-4-ol derivatives can also target kinases. The target compound’s lack of a dithiolane or chlorophenyl group may limit kinase activity but could enable novel applications .
Physicochemical Properties
- Molecular Weight and Solubility : At 238.31 g/mol, the target compound is smaller than most antipsychotic analogs (e.g., Semap: 528.94 g/mol), suggesting better bioavailability. The hydroxyl and amine groups may enhance aqueous solubility compared to more lipophilic analogs like penfluridol .
Biological Activity
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in neuroscience and pharmacology. This compound is characterized by a piperidine ring and a fluorinated phenyl moiety, contributing to its unique biological activity.
Chemical Structure and Properties
The structure of this compound includes several functional groups that are crucial for its biological activity:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which plays a significant role in the compound's interaction with biological targets.
- Aminoethyl Group : Enhances the compound's ability to modulate neurotransmitter systems.
- Fluorinated Phenyl Moiety : Contributes to the compound's lipophilicity and binding affinity towards various receptors.
Neurotransmitter Modulation
Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly through its interaction with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological processes, including mood regulation and cognitive functions. The compound has shown potential effects on dopamine and serotonin pathways, suggesting possible therapeutic benefits in treating mood disorders and other neuropsychiatric conditions .
Agonist Activity
The compound has been identified as an agonist at TAARs, which are known to play a role in the modulation of neurotransmitter release. Interaction studies have demonstrated that this compound can enhance the activity of these receptors, leading to increased neurotransmitter signaling .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals how this compound stands out in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol | Aminomethyl group on fluorophenyl | Modulates neurotransmitter systems |
| 3-Bromo-4-fluoroaniline | Bromine and fluorine substitutions on aniline | Antimicrobial activity |
| 4-Fluoro-N-methylpiperidine | Methylated piperidine derivative | Analgesic properties |
The unique combination of functional groups in this compound enhances its binding affinity and selectivity towards TAARs compared to other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Mood Disorders : In preclinical models, this compound demonstrated efficacy in modulating mood-related behaviors, suggesting its potential use as an antidepressant or anxiolytic agent .
- Neurodegenerative Diseases : The compound has also been investigated for its neuroprotective effects, showing promise in mitigating neurodegeneration associated with diseases such as Alzheimer's .
- Cancer Research : Emerging research indicates that derivatives of piperidine compounds may exhibit antiproliferative activity against various cancer cell lines, although specific studies on this compound are still limited .
Q & A
Q. What are the recommended synthetic routes for 1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol, and how can its purity be validated?
Synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Cyclization of precursors such as 4-fluorophenylacetone derivatives with ammonia or amines under reductive amination conditions .
- Aminoethyl group introduction : Alkylation or nucleophilic substitution at the 2-position of the fluorophenyl group, followed by protection/deprotection strategies to avoid side reactions .
- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) or recrystallization.
Validation : - Spectroscopic techniques : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns, piperidine ring conformation) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (238.31 g/mol) and isotopic patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What structural features of this compound influence its physicochemical properties?
- Fluorophenyl group : Enhances lipophilicity (logP ~1.8–2.2) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- Aminoethyl side chain : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) and increases aqueous solubility at physiological pH .
- Piperidin-4-ol core : The hydroxyl group enables derivatization (e.g., esterification, glycosylation) for prodrug strategies or solubility modulation .
Q. What safety precautions are critical when handling this compound?
- Hazard classification : Based on structurally similar piperidine derivatives, anticipate acute toxicity (oral LD50 ~300–500 mg/kg in rodents) and skin/eye irritation .
- Protective measures :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation during weighing or synthesis .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
- Computational docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with hydrophobic pockets (e.g., GPCRs, kinases) due to the fluorophenyl group’s affinity .
- Functional assays :
- Enzyme inhibition : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., for σ receptors or dopamine D2-like receptors) .
Q. How should contradictory data on this compound’s activity be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50/IC50 trends .
- Orthogonal assays : Pair binding data (e.g., SPR) with functional readouts (e.g., cAMP accumulation for GPCR activity) .
- Batch analysis : Compare results across synthesized batches to rule out impurities (e.g., residual solvents, unreacted intermediates) .
Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?
- Substituent variation :
- Replace the 4-fluorine with chlorine or trifluoromethyl to modulate electron-withdrawing effects .
- Modify the aminoethyl group to a cyclopropylamine or benzylamine for steric effects .
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify key interactions (e.g., hydrogen bonds with the piperidin-4-ol group) .
- In vivo profiling : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
